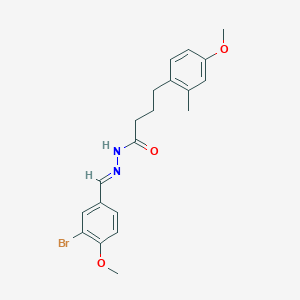![molecular formula C24H20Cl2N2O2S B297960 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one](/img/structure/B297960.png)
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, also known as DCFMT, is an organic compound that has been extensively studied in scientific research. It belongs to the class of thiazolidinone derivatives and has shown promising results in various applications, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is not fully understood, but it is believed to interact with various cellular targets, including enzymes, receptors, and signaling pathways. The compound has been shown to inhibit the activity of various enzymes, including cyclooxygenases, lipoxygenases, and xanthine oxidase. It has also been shown to modulate the activity of various receptors, including GABA, NMDA, and adenosine receptors.
Biochemical and Physiological Effects:
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects, including anti-inflammatory, antioxidant, and anticancer properties. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and reduce oxidative stress by increasing the activity of antioxidant enzymes, such as superoxide dismutase and catalase. 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has also been shown to induce apoptosis in cancer cells by activating various signaling pathways, including the JNK and p38 MAPK pathways.
Advantages and Limitations for Lab Experiments
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has several advantages for lab experiments, including its ease of synthesis, low toxicity, and high stability. The compound is also readily available and can be easily modified to obtain other thiazolidinone derivatives with improved biological activities. However, one of the limitations of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one is its poor solubility in water, which can affect its bioavailability and limit its use in certain applications.
Future Directions
There are several future directions for research on 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one, including the development of novel synthetic methods for the compound and its derivatives, the investigation of its potential applications in drug discovery and development, and the elucidation of its mechanism of action at the molecular level. Additionally, more studies are needed to evaluate the safety and efficacy of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one in various animal models and clinical trials.
Synthesis Methods
The synthesis of 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one can be achieved using various methods, including the reaction of 3,4-dichlorobenzaldehyde, 3,4-dimethylbenzylamine, and 2-furylacrylic acid in the presence of a catalyst. The resulting product is then treated with thioacetic acid to obtain 5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one. The purity and yield of the compound can be improved by using different purification techniques, such as column chromatography.
Scientific Research Applications
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one has been extensively studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been shown to possess various biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. The compound has also been used as a starting material for the synthesis of other thiazolidinone derivatives with improved biological activities.
properties
Product Name |
5-{[5-(3,4-Dichlorophenyl)-2-furyl]methylene}-2-[(3,4-dimethylphenyl)imino]-3-ethyl-1,3-thiazolidin-4-one |
|---|---|
Molecular Formula |
C24H20Cl2N2O2S |
Molecular Weight |
471.4 g/mol |
IUPAC Name |
(5E)-5-[[5-(3,4-dichlorophenyl)furan-2-yl]methylidene]-2-(3,4-dimethylphenyl)imino-3-ethyl-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H20Cl2N2O2S/c1-4-28-23(29)22(31-24(28)27-17-7-5-14(2)15(3)11-17)13-18-8-10-21(30-18)16-6-9-19(25)20(26)12-16/h5-13H,4H2,1-3H3/b22-13+,27-24? |
InChI Key |
JGDWNDKYLYIXQH-VXWJBAAHSA-N |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)/SC1=NC4=CC(=C(C=C4)C)C |
SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=NC4=CC(=C(C=C4)C)C |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(O2)C3=CC(=C(C=C3)Cl)Cl)SC1=NC4=CC(=C(C=C4)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Tert-butyl-8-tert-pentyl-1,2,4-triazaspiro[4.5]decane-3-thione](/img/structure/B297877.png)
![2-(4-chlorophenyl)-7-methyl-1,2,4-triazaspiro[4.5]dec-3-ene-3-thiol](/img/structure/B297878.png)
![7-(2,4-Dichlorophenyl)-4-(4-methylphenyl)-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297879.png)
![7-(2,4-Dichlorophenyl)-4-phenyl-1,4,8-triazatricyclo[6.3.0.02,6]undecane-3,5-dione](/img/structure/B297880.png)


![2-{4-[(E)-{2-[4-(4-methoxyphenyl)butanoyl]hydrazinylidene}methyl]phenoxy}-N-phenylacetamide](/img/structure/B297888.png)
![ethyl {2-bromo-6-ethoxy-4-[(E)-{2-[(4-methylphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetate](/img/structure/B297889.png)
![N'-[(E)-(2-chlorophenyl)methylidene]-4-(4-methoxyphenyl)butanehydrazide](/img/structure/B297890.png)
![N-(4-{[2-(2-ethoxy-3-methoxybenzylidene)hydrazino]carbonyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B297894.png)
![ethyl 4-{(E)-[2-(phenoxyacetyl)hydrazinylidene]methyl}benzoate](/img/structure/B297895.png)
![N'-[(E)-(4-methyl-3-nitrophenyl)methylidene]-2-phenoxyacetohydrazide](/img/structure/B297897.png)
![Ethyl 2-methoxy-4-{2-[4-(4-methoxyphenyl)butanoyl]carbohydrazonoyl}phenyl carbonate](/img/structure/B297899.png)
